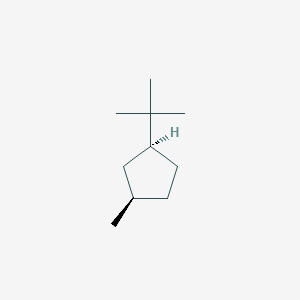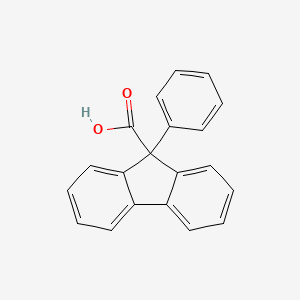
9-Phenyl-9H-fluorene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-9H-fluorene-9-carboxylic acid: is an organic compound with the molecular formula C20H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the ninth position of the fluorene ring, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-fluorene-9-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is subjected to Friedel-Crafts acylation to introduce a phenyl group at the ninth position.
Oxidation: The resulting 9-phenylfluorene is then oxidized to form the corresponding carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-9H-fluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of acid chlorides or esters.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 9-Phenyl-9H-fluorene-9-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene derivatives, which are important in the development of organic electronic materials .
Biology and Medicine:
Industry: In the industrial sector, fluorene derivatives, including this compound, are used in the production of dyes, pigments, and polymers. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 9-Phenyl-9H-fluorene-9-carboxylic acid is primarily related to its chemical reactivity and ability to undergo various transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. Additionally, the aromatic rings can engage in π-π interactions, which are important in the formation of supramolecular structures .
Comparaison Avec Des Composés Similaires
9-Hydroxy-9H-fluorene-9-carboxylic acid: This compound features a hydroxyl group instead of a phenyl group at the ninth position.
9-Fluorenone: This compound has a ketone group at the ninth position and is used as an intermediate in organic synthesis.
9-Phenylfluorene: This compound lacks the carboxylic acid group and is used in the synthesis of various fluorene derivatives.
Uniqueness: 9-Phenyl-9H-fluorene-9-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group at the ninth position of the fluorene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
18554-43-3 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
9-phenylfluorene-9-carboxylic acid |
InChI |
InChI=1S/C20H14O2/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H,21,22) |
Clé InChI |
LDUMWXLGLYEGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
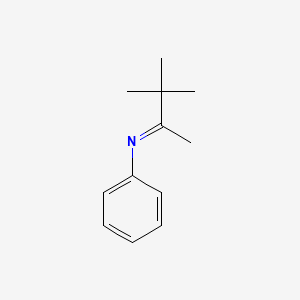
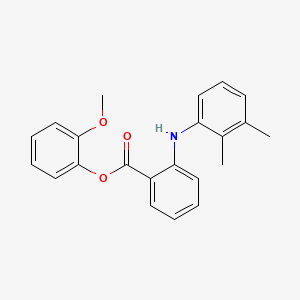
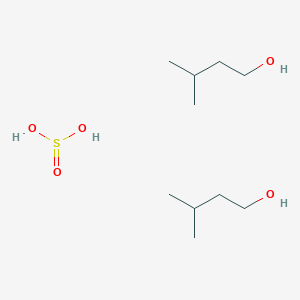
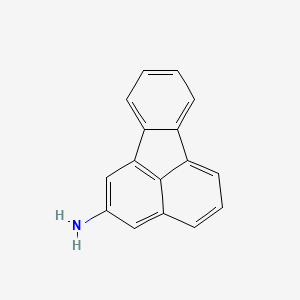
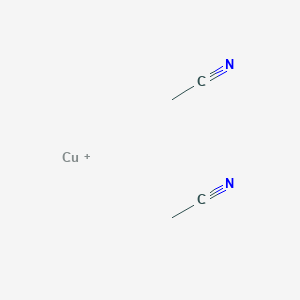
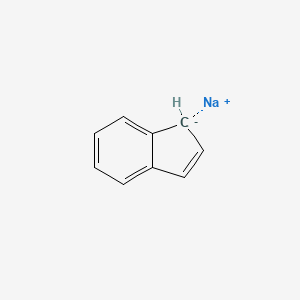
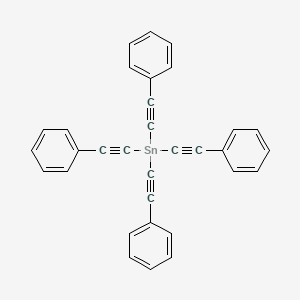
![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
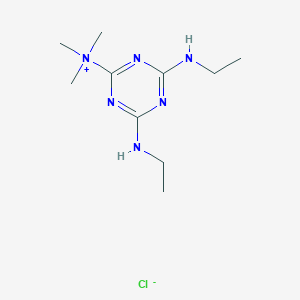
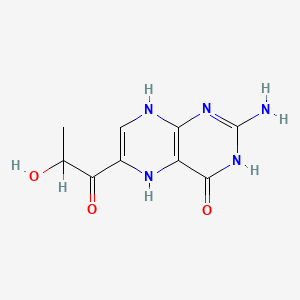
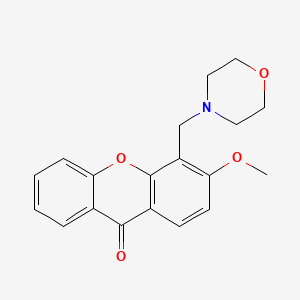
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
